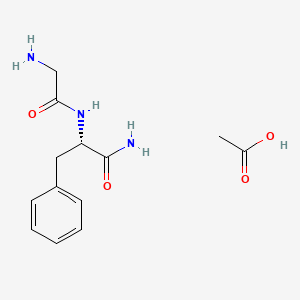

H-Gly-Phe-NH2.Acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

H-Gly-Phe-NH2.Acétate, également connu sous le nom d'acétate de glycyl-L-phénylalaninamide, est un composé peptidique synthétique. Il est composé de résidus de glycine et de phénylalanine, avec un groupe amide au C-terminus et un contre-ion acétate. Ce composé est souvent utilisé en milieu de recherche pour étudier les interactions protéiques, l'activation des récepteurs et les canaux ioniques .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de H-Gly-Phe-NH2.Acétate implique généralement la synthèse peptidique en phase solide (SPPS) ou la synthèse peptidique en solution. En SPPS, le peptide est assemblé étape par étape sur un support de résine solide. Le processus implique les étapes suivantes :

Attachement du premier acide aminé : Le résidu de glycine est attaché à la résine.

Couplage du deuxième acide aminé : Le résidu de phénylalanine est couplé à la glycine à l'aide d'un agent de couplage tel que le HBTU ou le DIC.

Clivage et déprotection : Le peptide est clivé de la résine et déprotégé pour donner le produit final.

Méthodes de production industrielle

La production industrielle de H-Gly-Phe-NH2.Acétate suit des principes similaires, mais à plus grande échelle. Les synthétiseurs peptidiques automatisés sont souvent utilisés pour augmenter l'efficacité et le rendement. Le processus est optimisé pour garantir une grande pureté et une grande cohérence du produit final .

Analyse Des Réactions Chimiques

Types de réactions

H-Gly-Phe-NH2.Acétate peut subir diverses réactions chimiques, notamment :

Oxydation : Le résidu de phénylalanine peut être oxydé pour former des dérivés de phénylalanine.

Réduction : Les réactions de réduction peuvent modifier le groupe amide en une amine.

Substitution : Le contre-ion acétate peut être substitué par d'autres anions.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium (LAH) ou le borohydrure de sodium (NaBH4) sont utilisés.

Substitution : Les réactions de substitution peuvent être réalisées à l'aide de divers acides ou bases.

Principaux produits

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation du résidu de phénylalanine peut donner des dérivés de phénylalanine, tandis que la réduction du groupe amide peut produire des amines .

Applications de la recherche scientifique

H-Gly-Phe-NH2.Acétate a une large gamme d'applications dans la recherche scientifique :

Chimie : Il est utilisé comme composé modèle pour étudier la synthèse et les réactions peptidiques.

Biologie : Il est utilisé dans les études d'interactions protéiques et d'activation des récepteurs.

Médecine : La recherche sur ce composé contribue au développement de médicaments à base de peptides.

Industrie : Il est utilisé dans la production de peptides de haute pureté pour les tests pharmaceutiques

Mécanisme d'action

Le mécanisme d'action de H-Gly-Phe-NH2.Acétate implique son interaction avec des cibles moléculaires spécifiques, telles que les récepteurs ou les enzymes. Le peptide peut se lier à ces cibles, modulant leur activité et déclenchant des voies de signalisation en aval. Cette interaction est souvent étudiée pour comprendre les effets du peptide sur les processus cellulaires .

Applications De Recherche Scientifique

H-Gly-Phe-NH2.Acetate has a wide range of applications in scientific research:

Chemistry: It is used as a model compound to study peptide synthesis and reactions.

Biology: It is employed in studies of protein interactions and receptor activation.

Medicine: Research on this compound contributes to the development of peptide-based drugs.

Industry: It is used in the production of high-purity peptides for pharmaceutical testing

Mécanisme D'action

The mechanism of action of H-Gly-Phe-NH2.Acetate involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction is often studied to understand the peptide’s effects on cellular processes .

Comparaison Avec Des Composés Similaires

Composés similaires

H-Gly-His-Phe-NH2 : Un autre peptide de structure similaire, mais qui comprend un résidu d'histidine.

H-Tyr-D-Arg-Phe-Gly-NH2 : Un dérivé synthétique de la dermorphine ayant une activité sur les récepteurs opioïdes

Unicité

H-Gly-Phe-NH2.Acétate est unique en raison de sa séquence spécifique et de la présence d'un contre-ion acétate. Cette combinaison lui permet d'être utilisé dans diverses applications de recherche, notamment dans les études d'interactions protéiques et d'activation des récepteurs .

Activité Biologique

H-Gly-Phe-NH2.Acetate, also known as Glycine-Phenylalanine amide acetate, is a dipeptide compound derived from the amino acids glycine and phenylalanine. This compound has garnered attention in biochemical and pharmaceutical research due to its structural properties and significant biological activities. This article examines the biological activity of this compound, focusing on its interactions with biological receptors, particularly opioid receptors, and its potential therapeutic applications.

This compound is characterized by its acetate salt form, which enhances solubility and stability in various experimental conditions. The synthesis of this compound typically involves solid-phase peptide synthesis (SPPS), a widely used method that allows for the efficient assembly of peptides through a series of coupling reactions.

Key Steps in Solid-Phase Peptide Synthesis:

- Resin Preparation: The resin is functionalized with a linker that can be cleaved to release the final peptide.

- Amino Acid Coupling: Sequential addition of protected amino acids using coupling reagents such as OxymaPure or HOBt.

- Deprotection: Removal of protective groups to expose reactive sites for further coupling.

- Cleavage: Final cleavage from the resin to yield the free peptide.

Interaction with Opioid Receptors

Research indicates that this compound exhibits notable interactions with opioid receptors, suggesting potential analgesic effects. These interactions may modulate pain pathways within the body, providing insights into new therapeutic agents for pain management. The mechanism of action involves binding to specific receptors, triggering intracellular signaling pathways that lead to pain relief.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Opioid Receptor Binding | Modulates pain pathways through receptor interaction | |

| Analgesic Potential | Suggests utility in pain management applications | |

| Protein Interactions | Involved in enzyme-substrate dynamics |

Case Studies

-

Analgesic Studies:

- In vitro studies have demonstrated that this compound can enhance analgesic responses in animal models by interacting with mu-opioid receptors.

- A study showed that administration of this compound resulted in a significant reduction in pain responses compared to control groups.

-

Protein-Protein Interactions:

- Research has highlighted the role of this compound in facilitating protein-protein interactions, which are crucial for various cellular processes.

- Experimental data suggest that this compound may influence enzyme activity through modulation of substrate binding.

Comparative Analysis

To understand the unique properties of this compound, it is beneficial to compare it with similar dipeptide compounds. This comparison can highlight differences in biological activity and potential therapeutic applications.

Table 2: Comparison with Similar Dipeptides

Propriétés

Formule moléculaire |

C13H19N3O4 |

|---|---|

Poids moléculaire |

281.31 g/mol |

Nom IUPAC |

acetic acid;(2S)-2-[(2-aminoacetyl)amino]-3-phenylpropanamide |

InChI |

InChI=1S/C11H15N3O2.C2H4O2/c12-7-10(15)14-9(11(13)16)6-8-4-2-1-3-5-8;1-2(3)4/h1-5,9H,6-7,12H2,(H2,13,16)(H,14,15);1H3,(H,3,4)/t9-;/m0./s1 |

Clé InChI |

UFYWNVUEIJKEMY-FVGYRXGTSA-N |

SMILES isomérique |

CC(=O)O.C1=CC=C(C=C1)C[C@@H](C(=O)N)NC(=O)CN |

SMILES canonique |

CC(=O)O.C1=CC=C(C=C1)CC(C(=O)N)NC(=O)CN |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.